Hexachloroethane-13C

Description

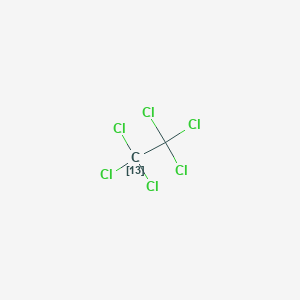

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,2-hexachloro(113C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHHONWQHHHLTI-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481625 | |

| Record name | Hexachloroethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-15-9 | |

| Record name | Ethane-13C, hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachloroethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Hexachloroethane-13C

An In-depth Technical Guide to Hexachloroethane-13C

Introduction

Hexachloroethane-13C is a stable isotope-labeled version of hexachloroethane, an organochlorine compound. In this labeled variant, one or both carbon atoms are the carbon-13 (¹³C) isotope instead of the more common carbon-12. This isotopic labeling provides a distinct mass signature that is invaluable for specific analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] Its primary application is as an internal standard or tracer in environmental fate and transport studies, given that its unlabeled counterpart is a persistent organic pollutant.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical methodologies.

Physical and Chemical Properties

The are nearly identical to those of unlabeled hexachloroethane, with the most significant difference being its molecular weight.[1] The quantitative data for the compound are summarized in the table below.

| Property | Value |

| Chemical Formula | ¹³CCCl₆ |

| Molecular Weight | 237.73 g/mol [2][3][4][5] |

| Appearance | Colorless, crystalline solid[6][7][8] |

| Odor | Camphor-like[6][7][8] |

| Melting Point | 183 - 187 °C (sublimes)[6][9] |

| Boiling Point | 185 - 186 °C (sublimes)[6][9] |

| Density | 2.091 g/mL at 25 °C[6][8][10] |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[6][10] |

| Vapor Pressure | 0.4 mmHg at 20 °C[7] |

| Stability | Stable under normal conditions, but may decompose at high temperatures[6][10] |

Chemical Structure

The structure of Hexachloroethane-13C consists of a single carbon-carbon bond with three chlorine atoms attached to each carbon. In the singly labeled version, one of these carbon atoms is a ¹³C isotope.

Experimental Protocols

Synthesis

The synthesis of Hexachloroethane-13C requires specialized methods starting with precursors enriched in the carbon-13 isotope.[1] Achieving high isotopic enrichment (typically ≥99 atom % ¹³C) and chemical purity is critical.[1]

General Method: Chlorination of a ¹³C-Labeled Precursor

A common approach is the exhaustive chlorination of a suitable ¹³C-labeled starting material.[1]

-

Starting Material Selection : Choose a simple, ¹³C-labeled organic precursor such as ¹³C-labeled ethylene or tetrachloroethylene.[1]

-

Chlorination Reaction : The precursor is subjected to chlorination. For example, tetrachloroethylene can be chlorinated at 100–140 °C in the presence of a ferric chloride catalyst.[8]

-

Purification : The crude product is purified to remove unreacted starting materials and by-products. Due to its solid nature and sublimation properties, purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation.[11]

-

Purity Confirmation : The final product's chemical and isotopic purity is confirmed using analytical techniques like NMR and HRMS.[1]

Specific Method: From ¹³C-Carbon Tetrachloride

A documented lab-scale synthesis involves the reductive coupling of carbon tetrachloride.

-

Activation of Aluminum : Powdered aluminum is activated with iodine in an argon atmosphere.

-

Reaction : ¹³C-labeled Carbon Tetrachloride (CCl₄) is added to the activated aluminum in a molar ratio of approximately 8:1 (CCl₄:Al) at 45°C and stirred for about 30 minutes.[11]

-

Workup : The reaction mixture is hydrolyzed with water.

-

Purification : The organic layer is separated, passed through an alumina column, and the solvent is evaporated. The resulting solid is further purified by double recrystallization from ethanol to yield the final Hexachloroethane-13C product.[11]

Analytical Methodologies

Standard analytical methods for hexachloroethane involve gas chromatography (GC), often coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[12] For the ¹³C-labeled analogue, NMR and HRMS are particularly crucial for confirming its identity and isotopic enrichment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and chemical environment of atoms. For Hexachloroethane-13C, ¹³C NMR is the most informative.

-

Protocol :

-

A sample of Hexachloroethane-13C is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

-

Expected Results : Due to the molecular symmetry of hexachloroethane, a singly labeled compound will produce a single, prominent signal in the ¹³C NMR spectrum.[1] The chemical shift is characteristic of a carbon atom bonded to three chlorine atoms, reported to be around 105.15 ppm.[11] The high enrichment of ¹³C in the molecule provides a significantly enhanced signal compared to the natural abundance ¹³C signal.[1]

2. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass-to-charge ratio of ions, which allows for the confirmation of elemental composition and isotopic labeling.

-

Protocol :

-

The Hexachloroethane-13C sample is introduced into the mass spectrometer, typically via a GC inlet which separates it from any impurities.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

-

Expected Results : The mass spectrum will show a molecular ion peak corresponding to the exact mass of the ¹³C-labeled molecule.[1] Due to the mass difference between ¹³C and ¹²C, the molecular weight of Hexachloroethane-¹³C₁ is approximately one mass unit higher than its unlabeled counterpart.[1] This mass difference is easily detected by HRMS, confirming the presence and isotopic purity of the labeled compound.[1]

Synthesis and Analysis Workflow

The general workflow for producing and verifying Hexachloroethane-13C involves several key stages, from selecting the labeled precursor to final analytical validation.

Safety and Handling

Hexachloroethane is suspected of causing cancer and causes serious eye irritation.[9][13] It is also very toxic to aquatic life with long-lasting effects.[13] Therefore, appropriate safety precautions must be taken when handling Hexachloroethane-13C.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[14]

-

Handling : Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[14][15]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal : Dispose of waste material in accordance with national and local regulations.[9]

References

- 1. Hexachloroethane-13C | 93952-15-9 | Benchchem [benchchem.com]

- 2. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]

- 4. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]

- 5. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]

- 6. Comprehensive Guide to Hexachloroethane: Properties, Applica | Sinoright [sinoright.net]

- 7. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexachloroethane - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. RU2217406C1 - Method for preparing hexachloroethane - Google Patents [patents.google.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. sds.mcmaster.ca [sds.mcmaster.ca]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

In-Depth Technical Guide to the Synthesis of ¹³C Labeled Hexachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ¹³C labeled hexachloroethane. The primary and most viable method identified is the direct chlorination of ¹³C labeled tetrachloroethylene. This document details the experimental protocol for this synthesis, presents relevant quantitative data, and offers visual representations of the synthetic pathway and workflow.

Introduction

Isotopically labeled compounds are invaluable tools in a wide range of scientific disciplines, including metabolic research, environmental fate studies, and drug development. The incorporation of a stable isotope like carbon-13 (¹³C) allows for the precise tracking of molecules through complex biological and chemical systems. Hexachloroethane (C₂Cl₆), a chlorinated hydrocarbon, has various industrial applications and is a subject of environmental interest. The synthesis of ¹³C labeled hexachloroethane, particularly hexachloro[1,2-¹³C₂]ethane, enables detailed studies of its metabolism, degradation pathways, and environmental impact.

Primary Synthesis Route: Direct Chlorination of ¹³C Labeled Tetrachloroethylene

The most direct and efficient method for the synthesis of ¹³C labeled hexachloroethane is the chlorination of ¹³C labeled tetrachloroethylene (Cl₂¹³C=¹³CCl₂). This method is an adaptation of the established industrial process for producing unlabeled hexachloroethane.

The overall reaction is as follows:

Cl₂¹³C=¹³CCl₂ + Cl₂ → Cl₃¹³C-¹³CCl₃

This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), and proceeds at elevated temperatures.

Experimental Protocol

The following protocol is a generalized procedure based on the known synthesis of unlabeled hexachloroethane and is intended to be adapted for a small-scale, high-purity synthesis of the ¹³C labeled compound.[1][2] Researchers should exercise appropriate caution and adhere to all laboratory safety protocols when working with chlorinated compounds and chlorine gas.

Materials and Equipment:

-

¹³C₂-Tetrachloroethylene (isotopic purity ≥ 99%)

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃)

-

A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer

-

Heating mantle with a temperature controller

-

Gas scrubbing apparatus containing a sodium hydroxide solution to neutralize excess chlorine gas

-

Apparatus for purification (e.g., distillation or recrystallization)

-

Analytical instruments for product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Reactor Setup: In a fume hood, assemble the three-necked round-bottom flask with the reflux condenser, gas inlet tube, and thermometer. The outlet of the reflux condenser should be connected to a gas scrubbing apparatus.

-

Charging the Reactor: To the flask, add ¹³C₂-tetrachloroethylene and a catalytic amount of anhydrous ferric chloride (approximately 0.1% by weight of the tetrachloroethylene).[2]

-

Reaction Initiation: Begin stirring the mixture and heat the flask to the reaction temperature, typically between 100-140°C.[1] Some sources suggest a lower temperature range of 50-80°C may also be effective.[2]

-

Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture via the gas inlet tube. The flow rate of chlorine should be controlled to ensure efficient reaction without excessive loss of unreacted chlorine.

-

Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by GC-MS to observe the conversion of the starting material to the product.

-

Reaction Completion and Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material), stop the flow of chlorine gas and turn off the heat. Allow the reaction mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine gas.

-

Purification: The crude ¹³C labeled hexachloroethane can be purified by either distillation or recrystallization from a suitable solvent (e.g., ethanol). Given the solid nature of hexachloroethane at room temperature, recrystallization is often the preferred method for small-scale purification to achieve high purity.

-

Product Characterization: The identity and purity of the final product should be confirmed using analytical techniques. GC-MS will confirm the molecular weight and fragmentation pattern consistent with hexachloroethane. ¹³C NMR spectroscopy will confirm the presence and position of the ¹³C label.

Data Presentation

| Parameter | Value/Range | Reference |

| Starting Material | ¹³C₂-Tetrachloroethylene | - |

| Reagent | Chlorine (Cl₂) | - |

| Catalyst | Ferric Chloride (FeCl₃) | [1][2] |

| Catalyst Loading | ~0.1% (w/w) | [2] |

| Reaction Temperature | 100-140°C or 50-80°C | [1][2] |

| Expected Yield | High (to be determined experimentally) | - |

| Isotopic Enrichment | >98% (dependent on starting material) | - |

| Purification Method | Recrystallization or Distillation | - |

Alternative Synthesis Routes

While direct chlorination of tetrachloroethylene is the most prominent route, other potential methods for synthesizing hexachloroethane exist, which could theoretically be adapted for ¹³C labeling.

-

From ¹³C-Carbon Tetrachloride: Hexachloroethane can be formed as a byproduct during the pyrolysis of carbon tetrachloride.[1] This method is less direct and may result in a mixture of products, making purification challenging.

-

From ¹³C-Ethylene: Passing a mixture of ethylene and chlorine over charcoal at high temperatures (300-350°C) can also produce hexachloroethane.[1] This would require ¹³C labeled ethylene as a starting material.

-

From ¹³C-Barium Carbide: Small quantities of high-purity hexachloroethane can be prepared by the action of chlorine on barium carbide.[1] This could be a viable route if ¹³C labeled barium carbide is accessible.

These alternative routes are generally less practical for the specific synthesis of ¹³C labeled hexachloroethane due to harsher conditions, lower selectivity, and the potential need for more complex labeled starting materials.

Visualizations

Synthesis Pathway

Caption: Direct chlorination of ¹³C₂-Tetrachloroethylene.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of ¹³C labeled hexachloroethane is most effectively achieved through the direct chlorination of ¹³C labeled tetrachloroethylene using a ferric chloride catalyst. This method offers a straightforward and high-yielding pathway to the desired labeled compound. While detailed experimental data for the labeled synthesis is scarce, the established protocols for the unlabeled reaction provide a solid foundation for researchers to develop and optimize the synthesis of this important isotopic tracer for advanced scientific investigation.

References

Technical Guide: Hexachloroethane-¹³C

CAS Number: 93952-15-9

This technical guide provides an in-depth overview of Hexachloroethane-¹³C, a stable isotope-labeled compound valuable for researchers, scientists, and professionals in drug development and environmental science. This document details its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its role as a tracer compound.

Compound Data and Properties

Hexachloroethane-¹³C is a labeled variant of hexachloroethane, where one or both carbon atoms are the ¹³C isotope. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for tracing its metabolic and environmental fate.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 93952-15-9[1][2][3][4] |

| Molecular Formula | ¹³C₂Cl₆ (for fully labeled) or ¹³C¹²CCl₆ (for singly labeled)[2][4] |

| Molecular Weight | Approximately 237.73 g/mol (for singly labeled)[2][4][5] |

| Unlabeled CAS Number | 67-72-1[2][3] |

| Appearance | Colorless, crystalline solid with a camphor-like odor[6][7] |

| Melting Point | Sublimes at 185 °C[6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |

| InChI Key | VHHHONWQHHHLTI-OUBTZVSYSA-N[1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of Hexachloroethane-¹³C. The presence of the ¹³C label significantly enhances the signal in NMR spectroscopy and provides a clear mass shift in mass spectrometry.[1]

Table 2: Spectroscopic Data for Hexachloroethane-¹³C

| Spectroscopic Technique | Observed Data |

| ¹³C NMR | A single prominent signal is expected. The chemical shift is approximately 105.15 ppm, characteristic of a carbon atom bonded to three chlorine atoms.[1][8] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled molecule. For unlabeled hexachloroethane, characteristic m/z peaks are observed at 205, 203, 201, 199, and 117 (Cl₃C⁺).[9] For the ¹³C labeled version, these peaks would be shifted accordingly. High-resolution mass spectrometry (HRMS) can be used to confirm the precise mass-to-charge ratio and assess isotopic purity.[1] |

| Infrared (IR) Spectroscopy | A characteristic absorption band is observed around 760 cm⁻¹.[8] |

Synthesis of Hexachloroethane-¹³C

The synthesis of Hexachloroethane-¹³C involves the chlorination of precursors enriched with the carbon-13 isotope.[1] These methods are adapted from established industrial processes for unlabeled hexachloroethane.

Experimental Protocol: Synthesis via Chlorination of ¹³C-Labeled Tetrachloroethylene

This protocol is adapted from a known industrial method for the synthesis of hexachloroethane.

Objective: To synthesize Hexachloroethane-¹³C by the chlorination of Tetrachloroethylene-¹³C₂.

Materials:

-

Tetrachloroethylene-¹³C₂

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Ethanol (for recrystallization)

-

Reaction vessel equipped with a gas inlet, stirrer, condenser, and heating mantle.

Procedure:

-

Reactor Setup: A clean, dry reaction vessel is assembled and purged with dry nitrogen gas to ensure an inert atmosphere.

-

Catalyst Introduction: A catalytic amount of anhydrous iron(III) chloride is added to the reaction vessel.

-

Reactant Addition: ¹³C-labeled tetrachloroethylene is introduced into the reactor.

-

Reaction Initiation: The reaction mixture is heated to a temperature between 100-140 °C.

-

Chlorination: Chlorine gas is bubbled through the heated reaction mixture with continuous stirring. The reaction is exothermic and should be carefully monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Reaction Completion and Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified.

-

Purification: The product is purified by double recrystallization from ethanol to yield a white crystalline powder of Hexachloroethane-¹³C.[8]

-

Characterization: The final product is characterized by ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Applications in Research and Development

The primary utility of Hexachloroethane-¹³C lies in its application as a tracer in environmental and metabolic studies.

-

Environmental Fate and Transport Studies: As a labeled analog of a persistent organic pollutant, Hexachloroethane-¹³C is used to track the movement, degradation, and distribution of hexachloroethane in soil, water, and air.[1]

-

Analytical Reference Standard: In analytical chemistry, isotopically labeled compounds like Hexachloroethane-¹³C serve as internal standards for the accurate quantification of the unlabeled compound in various matrices.[1]

-

Synthesis of Labeled Compounds: It can be used as a starting material or an intermediate in the synthesis of other ¹³C-labeled compounds.[1]

-

Metabolic Studies: While not directly involved in signaling pathways, the use of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis (MFA). This technique is crucial in drug development for understanding how cells metabolize nutrients and the effects of drugs on these pathways.[10][11]

Reductive Dechlorination Pathway

In environmental settings, particularly under anaerobic conditions, hexachloroethane undergoes reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and generally less toxic compounds.[1]

A dominant pathway for this transformation involves two successive single-electron transfer steps, each followed by the barrierless elimination of a chloride ion.[12] An alternative, less common pathway may proceed through the formation of a trichloromethylchlorocarbene intermediate.[1][12]

References

- 1. Hexachloroethane-13C | 93952-15-9 | Benchchem [benchchem.com]

- 2. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]

- 3. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]

- 4. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]

- 5. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. RU2217406C1 - Method for preparing hexachloroethane - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive dechlorination of hexachloroethane in the environment: mechanistic studies via computational electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of Hexachloroethane-13C

An In-depth Technical Guide to the Molecular Weight of Hexachloroethane-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Hexachloroethane-¹³C, a stable isotope-labeled compound. The information herein is intended to support research and development activities where precise molecular weight is a critical parameter.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound such as Hexachloroethane-¹³C, the specific isotopic masses of the labeled atoms must be used for accurate calculation. The chemical formula for Hexachloroethane is C₂Cl₆. In Hexachloroethane-¹³C, both carbon atoms are the ¹³C isotope.

The molecular weight is calculated as follows:

Molecular Weight = (2 × Atomic Mass of ¹³C) + (6 × Standard Atomic Weight of Cl) Molecular Weight = (2 × 13.003355 u) + (6 × 35.453 u) Molecular Weight = 26.00671 u + 212.718 u Molecular Weight = 238.72471 u

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used in the molecular weight calculation.

| Component | Symbol | Standard Atomic Weight (u) | Isotopic Mass (u) | Quantity | Total Mass (u) |

| Carbon-13 | ¹³C | N/A | 13.003354835[1] | 2 | 26.006710 |

| Chlorine | Cl | 35.453[2][3][4] | N/A | 6 | 212.718 |

| Hexachloroethane-¹³C | (¹³C)₂Cl₆ | 238.72471 |

Note: The standard atomic weight for Chlorine is an average of its stable isotopes, primarily ³⁵Cl and ³⁷Cl[5][6]. For the purpose of this calculation, the standard atomic weight is used as the specific chlorine isotope was not defined.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following is a detailed methodology for the experimental verification of the molecular weight of Hexachloroethane-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective

To experimentally determine the molecular weight of Hexachloroethane-¹³C and confirm its isotopic enrichment.

Materials and Instrumentation

-

Sample: Hexachloroethane-¹³C, solid

-

Solvent: High-purity hexane or other suitable volatile organic solvent

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation

-

Accurately weigh approximately 1 mg of Hexachloroethane-¹³C.

-

Dissolve the sample in 1 mL of high-purity hexane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatography Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase temperature at 10°C/min to 200°C.

-

Hold: Hold at 200°C for 2 minutes.

-

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Data Analysis

-

Identify the peak corresponding to Hexachloroethane-¹³C in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The molecular ion peak for (¹³C)₂Cl₆ is expected to show a cluster of peaks due to the isotopic distribution of chlorine. The most abundant peak in this cluster will correspond to the molecule containing the most abundant chlorine isotope, ³⁵Cl.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the molecular weight determination of Hexachloroethane-¹³C.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Chlorine - Wikipedia [en.wikipedia.org]

- 3. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 4. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 6. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

Isotopic Purity of Hexachloroethane-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Hexachloroethane-¹³C₂, a critical parameter for its application in various scientific disciplines, including metabolic tracing, quantitative analysis, and as an internal standard in mass spectrometry-based research.

Introduction to Isotopic Purity

In the context of isotopically labeled compounds, "isotopic purity" or "isotopic enrichment" refers to the percentage of a specific isotope at a particular atomic position within a molecule. For Hexachloroethane-¹³C₂, this specifies the proportion of molecules that contain two ¹³C atoms. High isotopic purity is crucial for the accuracy and sensitivity of experiments that rely on distinguishing the labeled compound from its naturally occurring unlabeled counterpart.

Determination of Isotopic Purity: Experimental Protocols

The determination of the isotopic purity of Hexachloroethane-¹³C₂ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone for assessing isotopic enrichment. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues.

Methodology:

-

Sample Preparation: A solution of Hexachloroethane-¹³C₂ is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques like electron ionization (EI) or chemical ionization (CI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap).

-

Detection: The abundance of each ion is measured.

-

Data Analysis: The isotopic distribution is determined by comparing the peak intensities of the ¹³C₂-labeled molecule with those of any unlabeled (¹²C₂) or mono-labeled (¹³C₁) species. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) must be accounted for in the analysis to accurately determine the carbon isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a definitive method for determining the position and extent of ¹³C labeling.

Methodology:

-

Sample Preparation: The Hexachloroethane-¹³C₂ sample is dissolved in a deuterated solvent.

-

Data Acquisition: A ¹³C NMR spectrum is acquired. The presence of two adjacent ¹³C atoms will result in characteristic ¹³C-¹³C coupling, providing unambiguous evidence of the ¹³C₂ labeling.

-

Quantitative Analysis: The relative integrals of the signals corresponding to the ¹³C₂-labeled, ¹³C₁-labeled, and unlabeled species can be used to determine the isotopic purity. Due to the low natural abundance of ¹³C, the signal from the unlabeled species is often below the detection limit in highly enriched samples.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Hexachloroethane-¹³C₂ is typically high. The following table presents illustrative data for a representative batch.

| Parameter | Value | Method of Analysis |

| Isotopic Enrichment of ¹³C | > 99 atom % ¹³C | Mass Spectrometry |

| ¹³C₂ Species Abundance | > 98% | ¹³C NMR |

| ¹³C₁ Species Abundance | < 2% | ¹³C NMR |

| ¹²C₂ Species Abundance | < 0.01% | ¹³C NMR |

| Chemical Purity | > 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

Note: The data presented in this table is for illustrative purposes and may not represent the exact specifications of all available products.

Synthesis of Hexachloroethane-¹³C₂

The synthesis of Hexachloroethane-¹³C₂ involves the introduction of two ¹³C atoms into the molecular backbone. A common strategy is to start from a simple, commercially available ¹³C-labeled precursor.

A plausible synthetic route starts with ¹³C-labeled tetrachloroethylene (C₂Cl₄), which can be synthesized from smaller ¹³C-labeled building blocks. The ¹³C₂-tetrachloroethylene is then subjected to exhaustive chlorination to yield Hexachloroethane-¹³C₂.

Signaling Pathways and Experimental Workflows

Synthesis Workflow for Hexachloroethane-¹³C₂

Caption: A logical workflow for the synthesis of Hexachloroethane-¹³C₂.

Analytical Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of Hexachloroethane-¹³C₂.

A Technical Guide to Hexachloroethane-13C for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Isotopic Tracer

Hexachloroethane-13C (¹³C₂Cl₆) is a stable isotope-labeled version of hexachloroethane, a compound of significant interest in various scientific domains. Its primary utility lies in its application as an internal standard or tracer in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] The incorporation of the carbon-13 isotope allows for the precise tracking and quantification of hexachloroethane in complex matrices, making it an invaluable tool in environmental fate studies, mechanistic investigations of chemical reactions, and potentially in drug metabolism research.[1] This guide provides a comprehensive overview of the commercial availability, technical specifications, and potential experimental applications of Hexachloroethane-13C.

Commercial Availability and Key Specifications

Hexachloroethane-13C is available from several specialized chemical suppliers. The product is typically offered with high isotopic and chemical purity to ensure accuracy and reliability in experimental settings. Below is a summary of key quantitative data from various suppliers.

| Supplier/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity |

| LGC Standards | 93952-15-9 | ¹³C C Cl₆ | 237.7321 | 99 atom % ¹³C | min 98% |

| C/D/N Isotopes | 93952-15-9 | Cl₃C¹³CCl₃ | 237.74 | 99 atom % ¹³C | Not Specified |

| Benchchem | 93952-15-9 | Not Specified | 237.7 | Not Specified | Not Specified |

Note: Data is compiled from publicly available information from the respective suppliers. For the most current and detailed specifications, it is recommended to consult the suppliers directly.

Physicochemical Properties

While detailed experimental data for Hexachloroethane-13C is not extensively published, the physical and chemical properties of unlabeled hexachloroethane provide a reliable reference.

| Property | Value |

| Appearance | Colorless crystals or white crystalline powder.[2][3] |

| Odor | Camphor-like.[2][3] |

| Melting Point | 186 - 187 °C (sublimes).[2] |

| Boiling Point | 186 °C (sublimes).[2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, benzene, and chloroform.[2] |

| Density | 2.09 g/cm³.[2] |

Synthesis of Hexachloroethane-13C

The synthesis of Hexachloroethane-¹³C involves the chlorination of precursors enriched with the carbon-13 isotope.[1] These methods are often adaptations of established industrial processes, scaled down for the production of high-purity labeled compounds.[1] A common synthetic route is the chlorination of ¹³C-labeled tetrachloroethylene.[1]

Caption: General synthesis pathway for Hexachloroethane-13C.

Experimental Applications and Methodologies

The primary application of Hexachloroethane-13C is as an isotopic tracer in various analytical techniques. Its use allows for the differentiation between the labeled compound and its naturally occurring, unlabeled counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the signal from the carbon-13 nucleus provides detailed information about the carbon skeleton of a molecule.[1] For Hexachloroethane-13C, a single, prominent signal is expected, with a chemical shift characteristic of a carbon atom bonded to three chlorine atoms.[1]

Illustrative Experimental Workflow for NMR Analysis:

Caption: A typical workflow for ¹³C NMR analysis.

A detailed, step-by-step protocol for acquiring a ¹³C NMR spectrum would involve:

-

Sample Preparation: Accurately weigh a few milligrams of Hexachloroethane-13C and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Set up the ¹³C NMR experiment parameters, including the pulse sequence, acquisition time, relaxation delay, and number of scans. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.

-

Data Analysis: Calibrate the chemical shift scale using the TMS signal at 0 ppm. Identify the resonance corresponding to Hexachloroethane-13C and measure its chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and isotopic enrichment of Hexachloroethane-13C.[1] The labeled compound will have a distinct mass-to-charge (m/z) ratio compared to its unlabeled counterpart, allowing for its selective detection and quantification.[1]

Logical Flow for Isotopic Analysis by MS:

Caption: The logical steps in mass spectrometry analysis.

A general protocol for analyzing Hexachloroethane-13C by Gas Chromatography-Mass Spectrometry (GC-MS) would be:

-

Sample Preparation: Prepare a dilute solution of Hexachloroethane-13C in a volatile organic solvent (e.g., hexane, dichloromethane).

-

GC Separation: Inject a small volume of the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) or react with reagent gas ions (Chemical Ionization - CI) to form charged ions.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: A detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the Hexachloroethane-13C molecule, allowing for confirmation of its identity and isotopic enrichment.

Applications in Drug Development

While direct applications of Hexachloroethane-13C in drug development are not widely documented, the principles of using ¹³C-labeled compounds are well-established in this field. Isotope-labeled drug candidates are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. They allow for the tracking of the drug and its metabolites in biological systems, providing critical information for assessing safety and efficacy. Given that hexachloroethane is a known environmental compound with potential toxicity, Hexachloroethane-13C could serve as a valuable tool in toxicological research and in the study of metabolic pathways of chlorinated hydrocarbons, which may be relevant to the metabolism of certain drug candidates.

References

safety data sheet for Hexachloroethane-13C

An in-depth technical guide on the is presented below, tailored for researchers, scientists, and drug development professionals. This guide summarizes key safety data, outlines safe handling protocols, and provides visual aids for quick reference.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Hexachloroethane. While this data is for the unlabeled compound, it is the most relevant and comprehensive information available for safety assessment of Hexachloroethane-13C.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂Cl₆[1][2] |

| Molecular Weight | 236.74 g/mol [1] |

| Appearance | Colorless to white crystals with a camphor-like odor[3] |

| Melting Point | 185 °C (sublimes)[1] |

| Boiling Point | Sublimes at 186 °C @ 777 mmHg[1] |

| Vapor Pressure | 0.21 mmHg @ 20 °C[1] |

| Vapor Density | 8.16 (Air = 1)[1] |

| Specific Gravity/Density | 2.091 g/cm³[1] |

| Solubility in Water | Insoluble[1] |

| log Pow | 4.14[4] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route |

| LD50 | 4460 mg/kg[1][5] | Rat | Oral |

| LD50 | 32 g/kg[1][5] | Rabbit | Dermal |

| LC50 (96h) | 0.84 mg/L[6] | Rainbow Trout (Oncorhynchus mykiss) | - |

| LC50 (48h) | 1.36 mg/L[6] | Water Flea (Daphnia magna) | - |

| ErC50 (72h) | 0.88 mg/L[6] | Algae (Pseudokirchneriella subcapitata) | - |

Table 3: Occupational Exposure Limits

| Organization | Limit |

| OSHA PEL | 1 ppm (skin)[3] |

| ACGIH TLV | A3 - Confirmed animal carcinogen with unknown relevance to humans[1] |

| NIOSH REL | Ca TWA 1 ppm (10 mg/m³) [skin][3] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on standard safety data sheet recommendations for handling Hexachloroethane.

1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] All handling of the solid should be done in a well-ventilated area or a chemical fume hood.[1][7]

2. Handling and Storage

-

Handling: Avoid breathing dust and contact with skin and eyes.[7][8] Wash thoroughly after handling.[1] Avoid generating dust.[1]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1]

3. Accidental Release Measures

-

Spill Cleanup: Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dusty conditions.[1] Do not let the chemical enter the environment.[1]

4. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

-

Inhalation: Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

5. Disposal Considerations

-

Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[5][8]

Visualized Workflow

The following diagram illustrates a logical workflow for the safe handling of Hexachloroethane-13C in a research setting.

Caption: Safe handling workflow for Hexachloroethane-13C.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexachloroethane - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. sds.mcmaster.ca [sds.mcmaster.ca]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sdfine.com [sdfine.com]

An In-depth Technical Guide to the Storage and Stability of Hexachloroethane-¹³C₂

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The stability and handling data presented in this guide are based on studies of unlabeled hexachloroethane. The chemical properties of Hexachloroethane-¹³C₂ are fundamentally identical to its unlabeled counterpart. While significant deviations in stability are not anticipated under normal storage and handling conditions, subtle kinetic isotope effects may influence the rates of degradation reactions. The information provided herein should be used as a comprehensive guideline, always supplemented by institution-specific safety protocols.

Executive Summary

Hexachloroethane-¹³C₂ is a stable, isotopically labeled organochlorine compound. This guide provides a detailed overview of its storage requirements and stability profile under various environmental conditions. Proper storage involves maintaining the compound in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong bases, oxidizing agents, and certain metals.[1][2][3][4] The compound is highly resistant to hydrolysis and direct photolysis under ambient conditions.[1][5][6] However, it can undergo thermal decomposition at elevated temperatures and reductive degradation under specific anaerobic conditions.[1][5][7][8] This document outlines its stability against thermal, hydrolytic, and photochemical stressors, details known degradation pathways, and provides recommended experimental protocols for stability assessment.

Recommended Storage and Handling Protocols

Proper storage is critical to maintain the integrity and purity of Hexachloroethane-¹³C₂. The compound is a colorless, crystalline solid with a camphor-like odor that sublimes at ambient temperatures.[1][6][9][10]

Storage Conditions

To ensure long-term stability, Hexachloroethane-¹³C₂ should be stored according to the following conditions:

-

Temperature: Store in a cool, dry place.[3] Recommended storage temperatures can range from ambient to 2-8°C.[6]

-

Container: Keep in a tightly closed container to prevent sublimation and exposure to moisture.[1][2][3]

-

Ventilation: Ensure the storage area is well-ventilated.[1][2]

-

Incompatibilities: Store away from incompatible substances to prevent violent reactions.[1][2]

Handling Workflow

The following diagram outlines a logical workflow for the safe handling of Hexachloroethane-¹³C₂ in a laboratory setting.

References

- 1. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Page loading... [guidechem.com]

- 7. Reductive Hexachloroethane Degradation by S2O8•- with Thermal Activation of Persulfate under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Comprehensive Guide to Hexachloroethane: Properties, Applica | Sinoright [sinoright.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Natural Abundance of ¹³C in Hexachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of the Carbon-13 (¹³C) isotope, with a specific focus on its relevance to the organochlorine compound hexachloroethane (C₂Cl₆). This document outlines the theoretical abundance of ¹³C, the principal methodologies for its experimental determination, and detailed protocols for analysis.

Introduction to Isotopic Abundance and Hexachloroethane

Natural isotopic abundance refers to the percentage of each isotope of an element as it is found in a natural sample. Carbon, a fundamental element in organic chemistry and drug development, has two stable isotopes: the highly abundant Carbon-12 (¹²C) and the much rarer Carbon-13 (¹³C). The ¹³C isotope, which possesses an additional neutron, constitutes approximately 1.07% of all natural carbon.[1] This subtle difference in mass allows ¹³C to be used as a powerful tracer in metabolic studies, environmental science, and for the structural elucidation of organic molecules.

Hexachloroethane (C₂Cl₆) is a synthetic, crystalline solid with a camphor-like odor.[2] It is not a naturally occurring compound and is typically formed as a by-product in industrial chlorination processes.[2] Historically, it has been used by the military in smoke-producing devices, as a component in fungicides and insecticides, and in metallurgy to degas aluminum melts.[2] Understanding the isotopic composition of hexachloroethane and similar compounds is crucial for source tracking, environmental monitoring, and in advanced analytical applications.

Natural Abundance of Carbon Isotopes

The universally accepted natural abundances of carbon's stable isotopes are presented below. While minor variations can occur due to isotopic fractionation from physical, chemical, and biological processes, these values serve as the standard baseline.

Data Presentation: Natural Abundance of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Isotopic Mass (Da) | Natural Abundance (%) |

| Carbon-12 (¹²C) | 6 | 6 | 12.000000 | ~98.93% |

| Carbon-13 (¹³C) | 6 | 7 | 13.003355 | ~1.07% |

Source: Data compiled from multiple sources.[1]

For a specific molecule like hexachloroethane, which contains two carbon atoms, the probability of finding a ¹³C atom is theoretically doubled. In mass spectrometry, this gives rise to a characteristic M+1 peak. The expected intensity of the M+1 peak for a molecule with two carbon atoms is approximately 2.2% of the molecular ion (M) peak, reflecting the 1.1% chance for each of the two carbons to be a ¹³C isotope.[1]

While no specific experimental studies detailing the precise ¹³C natural abundance in hexachloroethane were identified in a comprehensive literature review, the value can be precisely determined using established analytical techniques.

Experimental Protocol: Determination of ¹³C Abundance by GC-IRMS

The gold standard for determining compound-specific isotope ratios is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of an isotope ratio mass spectrometer.

3.1 Sample Preparation

-

Dissolution : A known quantity of the hexachloroethane sample is dissolved in a high-purity organic solvent (e.g., hexane or dichloromethane) to a suitable concentration, typically in the parts-per-million (ppm) range.

-

Purity Check : The purity of the dissolved sample should be verified using a standard Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detector (GC-FID) method to ensure no co-eluting impurities will interfere with the isotopic analysis.

-

Standard Preparation : A working standard with a known and certified ¹³C/¹²C ratio is prepared in the same manner to calibrate the instrument and ensure accuracy.

3.2 Instrumentation: GC-Combustion-IRMS

The analytical workflow involves a gas chromatograph connected via a combustion interface to the isotope ratio mass spectrometer.

-

Gas Chromatography (GC) :

-

Injector : A split/splitless injector is typically used, operated at a temperature that ensures the complete and rapid volatilization of hexachloroethane without thermal degradation (e.g., 250°C).

-

Carrier Gas : High-purity helium is used as the carrier gas at a constant flow rate.

-

Column : A capillary column suitable for separating chlorinated hydrocarbons is employed (e.g., a 30m x 0.25mm ID, 0.25µm film thickness TG-5MS or similar).[3]

-

Oven Program : A temperature program is developed to ensure the sharp, symmetrical elution of the hexachloroethane peak, well-separated from the solvent and any potential impurities. A typical program might start at 100°C, ramp to 180°C, and then continue to a final temperature of 270-300°C.[3]

-

-

Combustion Interface :

-

The eluent from the GC column is directed into a high-temperature (940-1000°C) combustion reactor.[4]

-

The reactor contains an oxidant (e.g., copper oxide) which quantitatively converts the carbon in the hexachloroethane molecule into carbon dioxide (CO₂) gas.

-

The resulting gas stream is then passed through a reduction reactor to remove excess oxygen and convert nitrogen oxides to N₂. A water trap removes any H₂O produced.

-

-

Isotope Ratio Mass Spectrometer (IRMS) :

-

The purified CO₂ gas enters the ion source of the mass spectrometer.

-

The IRMS is a magnetic sector instrument equipped with multiple Faraday cup detectors, allowing for the simultaneous measurement of the ion beams corresponding to the different isotopologues of CO₂.[5]

-

Specifically, the detectors are positioned to measure the ion currents for mass-to-charge ratios (m/z) 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).

-

The instrument calculates the ratio of m/z 45 to m/z 44 to determine the ¹³C/¹²C ratio. Corrections are automatically applied for the contribution of ¹⁷O to the m/z 45 signal.

-

3.3 Data Analysis and Reporting

The ¹³C/¹²C ratio is reported using the delta (δ) notation in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The formula is as follows:

δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] × 1000

Where R_sample is the ¹³C/¹²C ratio of the hexachloroethane sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-IRMS protocol for determining the ¹³C abundance in a hexachloroethane sample.

References

Toxicological Profile of Hexachloroethane-13C: An In-depth Technical Guide

Disclaimer: No direct toxicological studies have been conducted on Hexachloroethane-13C. This document provides a comprehensive toxicological profile of unlabeled hexachloroethane, which is considered a suitable surrogate for the 13C-labeled compound. The minor increase in atomic mass due to the stable isotope is not expected to significantly alter the toxicological properties of the molecule.

Hexachloroethane is a halogenated hydrocarbon that has been used in various industrial and military applications, including as a degassing agent in aluminum smelting, in smoke-producing devices, and as a veterinary anthelmintic.[1][2] This guide summarizes the key toxicological findings for hexachloroethane to inform researchers, scientists, and drug development professionals.

Acute Toxicity

Hexachloroethane exhibits low to moderate acute toxicity depending on the route of exposure. The primary effects of acute exposure are central nervous system depression and irritation of the skin, eyes, and respiratory tract.[1][3]

Table 1: Acute Toxicity of Hexachloroethane

| Species | Route of Exposure | Parameter | Value | Reference |

| Rat | Oral | LD50 | 4,460 mg/kg | [4] |

| Guinea Pig | Oral | LD50 | 4,970 mg/kg | [5] |

| Rabbit | Dermal | LD50 | 32,000 mg/kg | [4] |

| Rat | Inhalation (8-hour) | LC50 | > 260 ppm (no deaths) | [5][6] |

| Rat | Inhalation (8-hour) | LC50 | 5,900 ppm (2 of 6 deaths) | [5][6] |

Subchronic and Chronic Toxicity

Repeated exposure to hexachloroethane can lead to more severe effects, primarily targeting the liver and kidneys.[3] Neurological effects have also been observed in animal studies.[6]

Table 2: Subchronic and Chronic Toxicity of Hexachloroethane

| Species | Route of Exposure | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Inhalation | 6 weeks | 48 ppm | 260 ppm | Respiratory irritation, increased relative testes weights | [5][6] |

| Dog | Inhalation | 6 weeks | 48 ppm | 260 ppm | Neurological impairment (tremors) | [6] |

| Rat | Gavage | 13 weeks | 375 mg/kg/day | 750 mg/kg/day | Increased liver, heart, kidney, and brain weights; renal toxicity in males | [7] |

| Rat (Male) | Gavage | 2 years | 10 mg/kg/day | 20 mg/kg/day | Renal tubular adenomas and carcinomas | [8] |

| Rat (Female) | Gavage | 2 years | 160 mg/kg/day | - | No compound-related carcinogenic effects | [8] |

Carcinogenicity

The carcinogenicity of hexachloroethane has been evaluated by several regulatory agencies. The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity in people" (Group 3).[6] The U.S. Environmental Protection Agency (EPA) has classified it as a "possible human carcinogen" (Group C).[1][6] The Department of Health and Human Services has determined that it "may reasonably be anticipated to be a carcinogen".[6] These classifications are primarily based on animal studies that have shown an increased incidence of liver tumors in mice and kidney tumors in male rats.[1][8]

Genotoxicity

The genotoxicity of hexachloroethane has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that hexachloroethane is not a potent mutagen.

Table 3: Genotoxicity of Hexachloroethane

| Test System | End Point | Result with Metabolic Activation | Result without Metabolic Activation | Reference |

| Salmonella typhimurium | Gene mutation | Negative | Negative | |

| Chinese Hamster Ovary (CHO) cells | Chromosomal aberrations | Not Reported | Negative | [8] |

| Chinese Hamster Ovary (CHO) cells | Sister chromatid exchange | Not Reported | Positive | [8] |

| Drosophila melanogaster | Gene mutation | Not Applicable | Positive | [8] |

| Yeast | Gene mutation | Not Applicable | Positive | [8] |

| In vivo mouse liver | DNA binding | Not Applicable | Positive | [8] |

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of hexachloroethane. In a study with rats exposed via inhalation during gestation, maternal toxicity was observed at concentrations of 48 and 260 ppm, but there were no embryotoxic or fetotoxic effects.[5][6] No significant skeletal or soft tissue abnormalities were observed in the offspring.[5]

Metabolism

Hexachloroethane is metabolized in the liver primarily through reductive dechlorination mediated by cytochrome P-450 enzymes.[5] The initial metabolites are tetrachloroethene and pentachloroethane.[6] Further metabolism can lead to the formation of other chlorinated compounds.

Metabolic pathway of hexachloroethane.

Experimental Protocols

National Toxicology Program (NTP) Carcinogenesis Bioassay in Rats (Gavage)

-

Test Substance: Hexachloroethane (approximately 99% pure) in corn oil.

-

Animal Model: F344/N rats.

-

Dosing Regimen:

-

16-Day Studies: Gavage administration with doses ranging from 187 to 3,000 mg/kg.

-

13-Week Studies: Gavage administration with doses ranging from 47 to 750 mg/kg.

-

2-Year Studies: Gavage administration with doses of 0, 10, or 20 mg/kg/day for males and 0, 80, or 160 mg/kg/day for females, five days per week for 104 weeks.

-

-

Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and histopathological examination of a comprehensive set of tissues and organs. Urinalysis was performed in the 13-week studies.

-

Reference: [7]

Inhalation Toxicity Study (Weeks et al., 1979)

-

Test Substance: Hexachloroethane vapor.

-

Animal Models: Rats, guinea pigs, dogs, and quail.

-

Dosing Regimen:

-

Acute Exposure: 8-hour exposure to 260 or 5,900 ppm.

-

Subchronic Exposure: 6 hours/day, 5 days/week for 6 weeks to 15, 48, or 260 ppm.

-

-

Endpoints Evaluated: Mortality, clinical signs of toxicity (including neurological effects), body weight, organ weights, and histopathology of major organs.

Conclusion

The toxicological profile of hexachloroethane indicates that it is a compound of moderate concern, particularly with repeated or chronic exposure. The primary target organs are the liver and kidneys, and there is evidence of carcinogenicity in animal models. While the genotoxic potential appears to be low, the available data on reproductive and developmental toxicity are limited. The metabolic pathway involves reductive dechlorination to reactive intermediates. This profile for unlabeled hexachloroethane serves as the most relevant and comprehensive source of toxicological information for Hexachloroethane-13C in the absence of direct studies on the labeled compound.

References

- 1. epa.gov [epa.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. HEALTH EFFECTS - Toxicological Profile for Hexachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Hexachloroethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant historical applications of hexachloroethane, a chlorinated hydrocarbon that once played a crucial role in various industrial and veterinary practices. While its use has largely been phased out due to environmental and health concerns, understanding its past applications provides valuable insights into the development of chemical technologies and the evolution of safety and environmental standards. This document delves into the technical specifics of its use in military smoke screens, metallurgical processes, and veterinary medicine, presenting quantitative data, detailed experimental protocols, and process visualizations.

Military Applications: Obscurant Smoke and Pyrotechnics

Hexachloroethane was a primary component in the production of "HC smoke," a dense, white smoke used by the military for screening and signaling purposes since World War II.[1] Its effectiveness stemmed from its ability to form a persistent aerosol of zinc chloride particles.

Data Presentation: Composition of HC Smoke Mixtures

The formulation of HC smoke mixtures was critical to their performance. The following table summarizes a common composition for the AN-M8 smoke grenade.

| Component | Percentage by Weight | Role |

| Hexachloroethane (C₂Cl₆) | ~46.7% | Chlorine source |

| Zinc Oxide (ZnO) | ~46.7% | Reactant to form zinc chloride |

| Granular Aluminum (Al) | ~6% | Facilitates the exothermic reaction |

| Source: [2] |

An alternative formulation for an infrared chemical smoke mixture has also been documented.

| Component | Percentage by Weight | Role |

| Hexachloroethane (C₂Cl₆) | 60% | Oxidizer/Chlorine source |

| Magnesium Powder (Mg) | 20% | Fuel |

| Naphthalene (C₁₀H₈) | 15% | Carbon generator |

| Polyvinyl Chloride (PVC) | 5% | Binder |

| Source: |

Experimental Protocol: Preparation of a Historical HC Smoke Mixture

The following protocol is based on historical descriptions of military smoke grenade compositions. Caution: This procedure involves hazardous materials and exothermic reactions and should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety measures.

Materials:

-

Hexachloroethane (C₂Cl₆), fine powder

-

Zinc oxide (ZnO), fine powder

-

Granular aluminum (Al), fine powder

-

Pyrotechnic igniter (e.g., a mixture of silicon, potassium nitrate, charcoal, iron oxide)

-

Container (e.g., a cardboard tube with end caps)

-

Mixing equipment (non-sparking)

-

Press for compaction

Procedure:

-

Component Preparation: Individually weigh the required amounts of hexachloroethane, zinc oxide, and granular aluminum according to the desired formulation (e.g., 46.7% C₂Cl₆, 46.7% ZnO, 6% Al).

-

Mixing: In a well-ventilated area and using non-sparking tools, thoroughly mix the zinc oxide and granular aluminum until a homogenous mixture is achieved. In a separate container, break up any clumps of hexachloroethane.

-

Final Blending: Carefully combine the hexachloroethane with the zinc oxide/aluminum mixture. Blend until the mixture is uniform in color and consistency.

-

Compaction: Place the mixture into a sturdy container. Press the mixture to a density of approximately 1.5 g/cm³ to ensure a controlled and sustained burn.[3]

-

Igniter Placement: Insert a pyrotechnic igniter into the top of the compacted mixture.

-

Sealing: Seal the container, leaving an opening for the igniter. To improve shelf life, the exposed surface of the composition can be sealed with a nitrocellulose lacquer.[2]

Visualization: HC Smoke Generation Workflow

The following diagram illustrates the workflow for generating HC smoke.

Metallurgical Applications: Degassing of Aluminum Alloys

Hexachloroethane was historically used in the aluminum foundry industry as a degassing agent. When introduced into molten aluminum, it decomposes to release chlorine gas, which effectively removes dissolved hydrogen, a common cause of porosity in aluminum castings.[4]

Data Presentation: Degassing Treatment Parameters

The following table outlines typical parameters for degassing molten aluminum using hexachloroethane tablets.

| Parameter | Value |

| Form | Solid tablets |

| Addition Rate | 0.15% of the weight of aluminum |

| Treatment Time | 10 minutes |

| Source: [4] |

Experimental Protocol: Degassing Molten Aluminum with Hexachloroethane Tablets

This protocol describes the historical method for degassing aluminum alloys in a foundry setting. Caution: This process involves molten metal and the release of toxic gases. It should only be performed in a suitable industrial environment with appropriate personal protective equipment and ventilation.

Materials:

-

Molten aluminum alloy

-

Hexachloroethane degassing tablets

-

Clean, preheated perforated bell or plunger

-

Skimming tool

Procedure:

-

Melt Preparation: Bring the aluminum alloy to the desired casting temperature in a furnace or crucible.

-

Tablet Addition: Plunge the hexachloroethane tablets to the bottom of the molten metal using a preheated, perforated bell.[5] The amount of tablets should be calculated based on the weight of the molten aluminum (0.15% by weight).[4]

-

Degassing: Hold the tablets at the bottom of the melt. The tablets will decompose, releasing bubbles of chlorine and other gases that will rise through the melt. This process should continue for approximately 10 minutes, or until the bubbling ceases.[4][5]

-

Dross Removal: After the degassing process is complete, skim any dross or impurities that have risen to the surface of the molten metal.

-

Casting: The degassed molten aluminum is now ready for casting.

Visualization: Aluminum Degassing Workflow

The following diagram illustrates the logical flow of the aluminum degassing process using hexachloroethane.

Veterinary Medicine: Anthelmintic for Liver Fluke

Before its use was discontinued by the U.S. Food and Drug Administration in 1971, hexachloroethane was used as an anthelmintic in veterinary medicine to control liver flukes (Fasciola hepatica) in sheep and cattle.[6]

Data Presentation: Dosage for Cattle

The following table provides the recommended dosage of a hexachloroethane-bentonite-water emulsion for treating liver fluke in cattle, as outlined by the Hawaii Agricultural Experiment Station.

| Live Weight of Animal (pounds) | Dosage of Emulsion (cc) | Number of Treatments |

| 300 - 500 | 20 cc per 100 lbs | 1 |

| > 500 | 20 cc per 100 lbs | 2 (on consecutive days) |

| Source: [1] |

Experimental Protocol: Administration of Hexachloroethane as a Drench for Cattle

The following protocol is based on historical veterinary practices for the treatment of liver fluke in cattle. Note: This is a historical protocol and should not be used in current veterinary practice due to the toxicity of hexachloroethane.

Materials:

-

Hexachloroethane-bentonite-water emulsion (prepared to a concentration where 20 cc contains 10 grams of hexachloroethane)

-

Drenching syringe or bottle

-

Cattle restraining equipment

Procedure:

-

Animal Preparation: Restrain the animal to be treated in a secure manner.

-

Dosage Calculation: Determine the live weight of the animal to calculate the appropriate dosage of the hexachloroethane emulsion based on the table above.

-

Administration:

-

Fill a drenching syringe or bottle with the calculated dose of the emulsion.

-

Carefully insert the nozzle of the syringe or bottle into the corner of the animal's mouth and over the back of the tongue.

-

Administer the drench slowly, allowing the animal to swallow. Ensure the animal's head is not held too high to prevent the liquid from entering the lungs.

-

-

Post-Treatment Observation: Monitor the animal for any adverse reactions such as staggering or loss of appetite.[1] For animals over 500 pounds, repeat the treatment on the following day.

Visualization: Veterinary Treatment Workflow

The following diagram outlines the workflow for the historical veterinary use of hexachloroethane.

References

- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. investmentcasting.org [investmentcasting.org]

- 5. Degassing treatment of molten aluminum alloys [SubsTech] [substech.com]

- 6. Aluminum Degassing Methods - Picking the Best Method — High Temperature Systems [hitemp.com]

potential impurities in Hexachloroethane-13C synthesis

An In-depth Technical Guide to Potential Impurities in the Synthesis of Hexachloroethane-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of Hexachloroethane-¹³C₂. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of downstream applications, particularly in regulated fields such as drug development. This document details the primary synthesis route, outlines potential impurities and their origins, provides detailed analytical methodologies for their detection and quantification, and discusses purification strategies.

Synthesis of Hexachloroethane-¹³C₂

The most common method for synthesizing hexachloroethane is through the chlorination of tetrachloroethylene. For the isotopically labeled Hexachloroethane-¹³C₂, the synthesis would logically proceed via the chlorination of Tetrachloroethylene-¹³C₂ in the presence of a catalyst, typically iron(III) chloride, at elevated temperatures.

General Synthesis Workflow

The synthesis of Hexachloroethane-¹³C₂ involves the direct chlorination of Tetrachloroethylene-¹³C₂. The process can be visualized as a straightforward workflow from starting materials to the final purified product.

Caption: General workflow for the synthesis of Hexachloroethane-¹³C₂.

Experimental Protocol (Adapted)

Materials:

-

Tetrachloroethylene-¹³C₂ (starting material)

-

Anhydrous Iron(III) chloride (FeCl₃) (catalyst)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂) for inert atmosphere

-

Anhydrous solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer is assembled. The apparatus is dried and flushed with nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: Anhydrous iron(III) chloride (catalytic amount) is added to the flask, followed by Tetrachloroethylene-¹³C₂.

-

Reaction: The mixture is heated to 100-140°C with stirring. Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.

-

Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.

-

Work-up: Once the reaction is complete, the introduction of chlorine gas is stopped, and the reaction mixture is allowed to cool to room temperature under a nitrogen atmosphere. The crude product, which is solid at room temperature, is then isolated.

-

Purification: The crude Hexachloroethane-¹³C₂ is purified, for example, by recrystallization from a suitable solvent like ethanol, or by sublimation to achieve high purity.

Potential Impurities in Hexachloroethane-¹³C₂ Synthesis